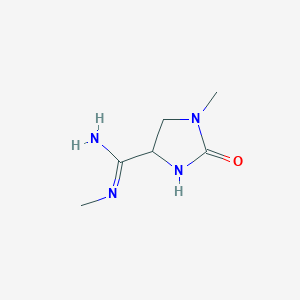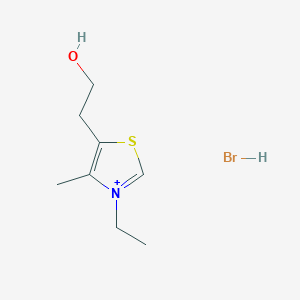![molecular formula C9H10N4O B12815588 2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B12815588.png)
2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide is a heterocyclic compound that belongs to the class of imidazole carboxamides. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide typically involves the functionalization of imidazole derivatives. One common method is the radical reaction approach, which allows for the direct functionalization of the imidazole ring. This method often employs transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool compound for studying biological processes and pathways.
Medicine: It has potential therapeutic applications, particularly as a kinase inhibitor for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer .
Comparación Con Compuestos Similares
Similar Compounds
2,4-1H-Imidazole Carboxamides: These compounds share a similar imidazole core and have been studied as kinase inhibitors.
Indole 2 and 3-carboxamides: These compounds also contain a carboxamide moiety and exhibit strong enzyme inhibitory properties.
Uniqueness
2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide is unique due to its specific substitution pattern and the presence of a methylamino group. This structural feature enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery.
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-(methylamino)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C9H10N4O/c1-11-9-12-6-4-2-3-5(8(10)14)7(6)13-9/h2-4H,1H3,(H2,10,14)(H2,11,12,13) |
Clave InChI |
PIOSANQSGBEULQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC2=C(C=CC=C2N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3'-oxolane]-2',5',13,15-tetrone](/img/structure/B12815510.png)
![4-Hydroxy-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12815514.png)





![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12815543.png)


![rel-(3S,3aR,6S,6aS)-3,6-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one](/img/structure/B12815561.png)


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2'-difluoro-](/img/structure/B12815581.png)
